Sligkv-NH2

Descripción general

Descripción

SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .

Molecular Structure Analysis

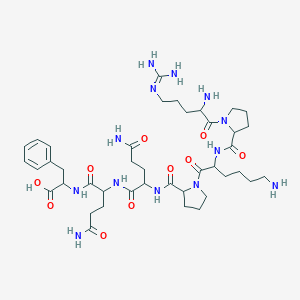

SLIGKV-NH2 has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical And Chemical Properties Analysis

SLIGKV-NH2 is soluble to 1 mg/ml in water . . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Protease-Activated Receptor Agonist

SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . This property allows it to be used in research to investigate receptor function .

Epidermal Permeability Barrier Recovery

Research has shown that SLIGKV-NH2 can be involved in the recovery of the epidermal permeability barrier . It was found that the application of tranexamic acid might prevent the increase of protease activity and reduce the delay of barrier recovery induced by Cry j1 .

Investigation of Allergic Reactions

SLIGKV-NH2 has been used in studies investigating allergic reactions . Specifically, it was used to study the effects of Cry j1, the major pollen allergen of Cryptomeria japonica (Japanese cedar), on human epidermal keratinocytes .

Contractile Response in Gallbladder

SLIGKV-NH2 has been found to trigger a concentration-dependent contractile response in the guinea-pig gallbladder . This makes it useful in research related to gallbladder function and disorders .

Vasodilation Studies

In clinical trials, SLIGKV-NH2 has been used to verify the hypothesis that in vivo activation of PAR2 in humans would cause vasodilation . This could open up new strategies for treating cardiovascular diseases .

MAPK Activation in MDA-231 Cells

SLIGKV-NH2 has been shown to induce MAPK activation in MDA-231 cells via PAR2 activation . This makes it a valuable tool in cancer research, particularly in studies related to the MAPK signaling pathway .

Mecanismo De Acción

Target of Action

Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .

Mode of Action

The mode of action of Sligkv-NH2 involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . Sligkv-NH2 corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .

Biochemical Pathways

The activation of PAR2 by Sligkv-NH2 affects several biochemical pathways. For instance, it has been reported that Sligkv-NH2 can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, Sligkv-NH2 can accelerate cell cycle progression and stimulate the growth of HepG2 cells .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of PAR2 by Sligkv-NH2 results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, Sligkv-NH2 triggers a concentration-dependent contractile response in the guinea-pig gallbladder .

Action Environment

The action of Sligkv-NH2 can be influenced by various environmental factors. For instance, the concentration of Sligkv-NH2 can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDUIVVWDUEED-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440595 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sligkv-NH2 | |

CAS RN |

190383-13-2 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)